4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone
4-(Methylnitrosamino)-1-(1-oxido-3-pyridinyl)-1-butanone, also known as nnk-N-oxide, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. 4-(Methylnitrosamino)-1-(1-oxido-3-pyridinyl)-1-butanone is considered to be a practically insoluble (in water) and relatively neutral molecule.
4-(Methylnitrosamino)-1-(1-oxido-3-pyridinyl)-1-butanone is an aromatic ketone.
4-(Methylnitrosamino)-1-(1-oxido-3-pyridinyl)-1-butanone is an aromatic ketone.
Brand Name:
Vulcanchem
CAS No.:
76014-82-9
VCID:
VC20780985
InChI:
InChI=1S/C10H13N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8H,3,5-6H2,1H3
SMILES:
CN(CCCC(=O)C1=C[N+](=CC=C1)[O-])N=O
Molecular Formula:
C10H13N3O3
Molecular Weight:
223.23 g/mol
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone
CAS No.: 76014-82-9
Cat. No.: VC20780985
Molecular Formula: C10H13N3O3
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-(Methylnitrosamino)-1-(1-oxido-3-pyridinyl)-1-butanone, also known as nnk-N-oxide, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. 4-(Methylnitrosamino)-1-(1-oxido-3-pyridinyl)-1-butanone is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-(Methylnitrosamino)-1-(1-oxido-3-pyridinyl)-1-butanone is an aromatic ketone. |
|---|---|
| CAS No. | 76014-82-9 |
| Molecular Formula | C10H13N3O3 |
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | N-methyl-N-[4-(1-oxidopyridin-1-ium-3-yl)-4-oxobutyl]nitrous amide |
| Standard InChI | InChI=1S/C10H13N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8H,3,5-6H2,1H3 |
| Standard InChI Key | KRRWRVSPMYAJPF-UHFFFAOYSA-N |
| SMILES | CN(CCCC(=O)C1=C[N+](=CC=C1)[O-])N=O |
| Canonical SMILES | CN(CCCC(=O)C1=C[N+](=CC=C1)[O-])N=O |
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